molecular formula C11H7F3N2O2S B1390905 2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid CAS No. 1172391-60-4

2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid

Cat. No.: B1390905
CAS No.: 1172391-60-4
M. Wt: 288.25 g/mol
InChI Key: GBFOFKLNZUYKJG-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid is a thiazole derivative featuring a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, an amino (-NH-) linker connecting the phenyl and thiazole rings, and a carboxylic acid (-COOH) group at the 4-position of the thiazole core. This compound’s structure combines electron-withdrawing (CF₃) and hydrogen-bonding (NH, COOH) moieties, making it a candidate for applications in medicinal chemistry and materials science. Its molecular formula is C₁₁H₇F₃N₂O₂S, with a molecular weight of 288.25 g/mol (estimated).

Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-2-1-3-7(4-6)15-10-16-8(5-19-10)9(17)18/h1-5H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFOFKLNZUYKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C11H6F3N2O2S
  • SMILES : C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)O
  • InChIKey : OMMDRDBAUFWKPT-UHFFFAOYSA-N

The compound features a thiazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances lipophilicity and biological potency.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Anticancer Activity : Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown inhibition of tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : Thiazole derivatives are reported to possess antimicrobial activity against a range of pathogens. Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression and inflammation. For example, it has shown inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer cell proliferation .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, on human cancer cell lines such as HeLa (cervical carcinoma), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated an IC50 value ranging from 10 to 30 µM, suggesting moderate to high potency against these cell lines .

Case Study 2: Antimicrobial Effects

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating promising antimicrobial properties .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
  • Inhibition of Signaling Pathways : It may interfere with critical signaling pathways such as PI3K/Akt and MAPK/ERK involved in cell survival and proliferation .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa15 µM
AnticancerMCF-725 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, thiazole derivatives have shown efficacy in targeting various cancer types by disrupting cell cycle progression and promoting programmed cell death.

TRPV1 Antagonism

The compound has been identified as a potential antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in pain sensation and inflammatory responses. Studies have demonstrated that TRPV1 antagonists can alleviate pain without the side effects associated with traditional analgesics. This application is particularly relevant in developing new pain management therapies .

Pesticide Development

Thiazole-based compounds are being explored for their potential as agrochemicals, particularly pesticides. Their structural properties allow for the design of molecules that can effectively target pests while minimizing environmental impact. The trifluoromethyl group enhances biological activity and stability, making these compounds suitable candidates for further development in crop protection.

Organic Electronics

The unique electronic properties of thiazole compounds make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of trifluoromethyl groups can enhance charge mobility and stability within these materials, leading to improved performance in electronic devices.

TRPV1 Antagonist Research

In a study published by the Journal of Neuroscience, several thiazole derivatives were tested for their effects on TRPV1-mediated responses in vivo. The results indicated that specific compounds could significantly reduce hyperalgesia in animal models, suggesting a promising pathway for developing new analgesics based on this scaffold .

Pesticide Efficacy Trials

Field trials conducted on thiazole-based pesticides have shown effective control over common agricultural pests while demonstrating low toxicity to non-target organisms. These trials highlight the potential for integrating such compounds into sustainable agricultural practices.

Comparison with Similar Compounds

Trifluoromethyl Position

  • Meta vs. Para CF₃: The target compound’s meta-CF₃ (vs. Para-CF₃ derivatives lack the amino group, limiting hydrogen-bonding capacity .

Substituent Effects on Thiazole

  • Carboxylic Acid Position : Moving the COOH from position 4 (target) to 5 () introduces steric effects from the adjacent methyl group, which may hinder binding in enzyme active sites .
  • Methyl vs. Hydrogen : A methyl group at thiazole-4 () increases hydrophobicity but could reduce solubility, whereas the unsubstituted thiazole in the target compound offers flexibility .

Linker Modifications

  • Amino vs. Sulfonyl groups () are strongly electron-withdrawing, increasing acidity (pKa ~1-2) compared to carboxylic acid (pKa ~4-5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
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2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid

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